molecular formula C13H9NO5 B6396454 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid CAS No. 1261977-37-0

4-(4-Hydroxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6396454
CAS No.: 1261977-37-0
M. Wt: 259.21 g/mol
InChI Key: WRRYOKQPDIXUQK-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-nitrobenzoic acid is a multifunctional aromatic compound of high interest in advanced chemical research and development. This compound integrates a benzoic acid core strategically functionalized with both a nitro group and a hydroxyphenyl substituent, making it a valuable building block in organic synthesis. Its structure suggests potential for developing more complex molecules, particularly in the fields of material science and pharmaceutical research. The nitro group is a key feature in the design of bioreductive agents or hypoxia-activated prodrugs (HAPs), which are inert under normal oxygen conditions but become activated in low-oxygen environments like those found in solid tumors . This mechanism is being explored in Gene-Directed Enzyme Prodrug Therapy (GDEPT) to selectively target cancer cells . Furthermore, the distinct chemical motifs present in this compound make it a candidate for creating specialized polymers and functional materials. Researchers value this chemical for its versatility as a synthetic intermediate. This product is designated "For Research Use Only" and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(7-9)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRYOKQPDIXUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688733
Record name 4'-Hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-37-0
Record name 4'-Hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Hydroxyphenyl 2 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.compharmacy180.comub.edue3s-conferences.org For this compound, several strategic disconnections can be considered.

The most logical primary disconnection is the carbon-carbon (C-C) bond linking the two phenyl rings. This simplifies the target molecule into two separate benzene-derived precursors. This approach falls under the category of cross-coupling reactions. The synthons generated from this disconnection are a 4-hydroxyphenyl cation and a 2-nitrobenzoic acid anion, or vice versa.

A second key disconnection involves the carbon-nitrogen (C-N) bond of the nitro group via a Functional Group Interconversion (FGI). This leads to the precursor 4-(4-hydroxyphenyl)benzoic acid, which would then require a nitration step. Another FGI is the conversion of the carboxylic acid group, which could be formed from the oxidation of a methyl group, for instance.

These disconnections suggest two primary forward synthetic strategies:

Late-stage Nitration: Couple a phenol (B47542) derivative with a benzoic acid derivative first, and then introduce the nitro group onto the biphenyl (B1667301) structure.

Early-stage Nitration: Begin with a pre-nitrated benzene (B151609) ring and then perform the C-C bond-forming reaction to create the biphenyl core.

Each strategy presents unique challenges, particularly concerning regioselectivity—ensuring the functional groups are positioned correctly on the aromatic rings.

Classical Approaches to this compound Synthesis

Traditional methods in organic synthesis often rely on well-established, albeit sometimes harsh, reaction conditions to achieve the desired transformations.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. Typically, this is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com

When nitrating a substituted benzene, the existing functional groups direct the position of the incoming nitro group. In the case of a precursor like 4-phenylbenzoic acid, the molecule has two key directing groups:

Carboxylic Acid (-COOH): This is a deactivating, meta-directing group. youtube.com

Phenyl Group (-C₆H₅): This is an activating, ortho, para-directing group.

Direct nitration of 4-phenylbenzoic acid would likely result in the nitro group adding to the ortho or para positions of the unsubstituted phenyl ring or the meta position (position 3) of the benzoic acid ring. iaea.orgspu.eduresearchgate.net Achieving the desired 2-nitro substitution is challenging due to the electronic directing effects. A potential classical route could involve starting with a material where a different group occupies the 2-position, which is later converted into a nitro group, or using blocking groups to force the desired regiochemistry. An alternative classical approach involves the diazotization of an amino group. For example, 2-amino-4-hydroxybenzoic acid could be synthesized and then, through a Sandmeyer-type reaction, the amino group could be converted to a nitro group. A known method for synthesizing 2-hydroxy-4-nitrobenzoic acid involves the diazotization of 2-amino-4-nitrobenzoic acid in concentrated sulfuric acid, followed by boiling. googleapis.com

Table 1: Classical Nitration Conditions

Reactant Nitrating Agent Conditions Major Product(s)
Benzoic Acid Conc. HNO₃ / Conc. H₂SO₄ Cold (0-5 °C) 3-Nitrobenzoic Acid youtube.com
Biphenyl Conc. HNO₃ / Conc. H₂SO₄ Varies Mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl

The classical method for forming a C-C bond between two aryl halides is the Ullmann reaction. wikipedia.orgthermofisher.com This reaction involves the copper-promoted coupling of two aryl halide molecules at high temperatures. wikipedia.orgthermofisher.comorganic-chemistry.org To synthesize the target molecule, this could involve the coupling of a derivative of 2-halonitrobenzoic acid with a 4-halophenol derivative.

The traditional Ullmann reaction has several drawbacks, including the need for high temperatures (often >200°C), stoichiometric amounts of copper, and often results in moderate yields. wikipedia.orgnih.gov The reaction is typically limited to aryl halides that are activated by electron-withdrawing groups, which is relevant in this case due to the presence of the nitro and carboxylic acid groups. wikipedia.org Modified Ullmann couplings, for instance between a phenol and 2-chlorobenzoic acid, have been reported to give good yields of the corresponding diaryl ethers, and similar principles can apply to C-C bond formation. scispace.com

Modern and Advanced Synthetic Routes to this compound

Modern synthetic chemistry offers more efficient, selective, and environmentally friendly methods compared to classical approaches.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. The most prominent among these is the Suzuki-Miyaura coupling reaction. libretexts.orgyoutube.com This reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex. libretexts.orgyoutube.comyoutube.com

A plausible Suzuki coupling strategy for this compound would involve:

Route A: Coupling of 4-hydroxyphenylboronic acid with a 2-nitro-4-halobenzoic acid derivative.

Route B: Coupling of a (4-boronic acid)-2-nitrobenzoic acid derivative with a 4-halophenol.

The Suzuki reaction is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. youtube.comyoutube.com Numerous palladium catalysts and ligands are available to optimize the reaction for specific substrates, including the synthesis of various biphenyl carboxylic acids. ajgreenchem.comrsc.orgacs.org

Table 2: Example Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Yield
4-Bromobenzaldehyde Phenylboronic acid Pd(OAc)₂ / PPh₃ Na₂CO₃ Toluene (B28343)/Water High orgsyn.org
4-Bromobenzoic acid Phenylboronic acid C₆₀-TEGs/PdCl₂ K₂CO₃ Water >90% researchgate.net

Other modern catalytic methods for C-C bond formation include the Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents), though the Suzuki coupling is often preferred due to the lower toxicity of the reagents. rsc.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netgordon.edu These principles can be applied to the synthesis of this compound.

Greener Nitration: Classical nitration uses large volumes of highly corrosive concentrated acids, generating significant hazardous waste. Greener alternatives include:

Alternative Reagents: Using reagents like calcium nitrate (B79036) in acetic acid, which are safer to handle. gordon.edu

Solid Acid Catalysts: Employing solid, reusable catalysts like zeolites can enhance regioselectivity and eliminate the need for liquid superacids. researchgate.net

Alternative Energy Sources: Microwave-assisted researchgate.netgordon.edu and mechanochemical (ball-milling) rsc.org nitrations can drastically reduce reaction times, energy consumption, and the need for solvents.

Greener Coupling Reactions: The shift from the stoichiometric copper used in the Ullmann reaction to the catalytic palladium used in the Suzuki coupling is a significant green advancement. Further improvements include:

Aqueous Solvents: Developing catalysts that are effective in water, a benign solvent, instead of organic solvents like toluene or DMF. researchgate.net

Catalyst Efficiency and Reusability: Creating highly active catalysts that can be used at very low loadings (mol%) and can be recovered and reused, reducing waste and cost. Fullerene-supported PdCl₂ is one such example of a recyclable catalyst. researchgate.net

Microbial Synthesis: Biosynthesis pathways offer a sustainable alternative to chemical synthesis. For instance, engineered E. coli has been used to produce 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine, demonstrating the potential for greener starting material production. nih.gov

By integrating these modern catalytic and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency, selectivity, and environmental responsibility compared to traditional methods.

Optimization and Efficiency of Synthetic Pathways for this compound

The efficiency of the synthesis of this compound via Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligand, base, and solvent, all of which can significantly influence reaction yield, selectivity, and the formation of impurities. rsc.org

Yield Enhancement and Selectivity Control

Achieving a high yield of the desired product requires fine-tuning the reaction components and conditions. The selection of the palladium source and, more critically, the associated ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands often promote the key steps of oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency, especially for sterically hindered or less reactive substrates. nih.govresearchgate.net

The base plays a crucial role in activating the boronic acid for the transmetalation step. stackexchange.com The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be optimized to ensure efficient reaction without promoting undesirable side reactions. researchgate.net

A significant challenge in the synthesis of this compound is the presence of the reactive hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. These groups can interfere with the catalytic cycle, potentially leading to lower yields. A common strategy to enhance yield and control selectivity is the use of protecting groups. For instance, the direct coupling of 4-hydroxyphenylboronic acid can sometimes fail or give low yields. nih.gov In such cases, the hydroxyl group can be protected, for example as a tert-butyldimethylsilyl (TBS) ether, which is stable under the coupling conditions but can be easily removed afterward. Similarly, the reaction is often performed on the corresponding ester of the 2-halonitrobenzoic acid (e.g., the methyl or ethyl ester) to prevent the free carboxylic acid from interfering with the basic conditions of the reaction. The ester is then hydrolyzed in a final step to yield the target acid.

The following interactive table illustrates how reaction parameters can be varied to optimize the yield in a typical Suzuki-Miyaura coupling for a biaryl synthesis.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Reaction: 2-Bromo-nitrobenzoic acid derivative + 4-Hydroxyphenylboronic acid derivative

Minimization of By-product Formation

Homocoupling Products: This involves the coupling of two molecules of the same starting material. The reaction of 4-hydroxyphenylboronic acid with itself yields 4,4'-biphenol, while the coupling of the 2-halonitrobenzoic acid derivative produces the corresponding 2,2'-dinitrobiphenyl-dicarboxylic acid. This is often minimized by using highly pure reagents and catalysts and maintaining careful stoichiometric control.

Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, effectively destroying the organoboron reagent. stackexchange.com This can be mitigated by using appropriate bases, minimizing reaction time and temperature, or by using more robust organotrifluoroborate salts in place of boronic acids. libretexts.org

Dehalogenation: The aryl halide starting material can be reduced to 2-nitrobenzoic acid, removing the halogen required for the coupling reaction.

Careful optimization of the catalyst system is crucial for minimizing these pathways. Highly active catalysts can promote the desired cross-coupling at lower temperatures and shorter reaction times, which generally suppresses the formation of thermal decomposition products and other by-products. rsc.org

Mechanistic Investigations of Reactions Involving 4 4 Hydroxyphenyl 2 Nitrobenzoic Acid

Elucidation of Reaction Pathways Involving 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid

The reaction pathways of this compound are largely determined by the electronic nature of its substituents and the inherent reactivity of its biphenyl (B1667301) core structure. Investigations into related compounds allow for the postulation of its likely behavior in key reaction types.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. masterorganicchemistry.combyjus.com For this compound, two aromatic rings are available for electrophilic attack, with their reactivity being heavily influenced by the attached functional groups.

The first ring, substituted with a nitro (-NO₂) group and a carboxylic acid (-COOH) group, is strongly deactivated towards electrophilic attack. Both the nitro and carboxylic acid groups are powerful electron-withdrawing groups, which reduce the electron density of the aromatic ring, making it less nucleophilic. youtube.com Furthermore, they are both meta-directing substituents. wikipedia.orgchemguide.co.uk Therefore, any electrophilic attack on this ring would be expected to occur at the position meta to both groups, which is C5. However, due to the severe deactivation, forcing conditions would be required.

In contrast, the second ring, containing a hydroxyl (-OH) group, is activated towards electrophilic substitution. The hydroxyl group is a strong activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. unacademy.com The bulky biphenyl substituent at the C4 position would likely sterically hinder the ortho positions (C3' and C5'), favoring substitution at the para position (C2' and C6' are equivalent to the ortho positions relative to the hydroxyl group). However, since the para position is already occupied by the other ring, electrophilic attack would preferentially occur at the positions ortho to the hydroxyl group (C3' and C5').

Competitive nitration studies on biphenyl and toluene (B28343) have been used to assess relative reaction rates in EAS, providing a framework for understanding the reactivity of substituted biphenyls. spu.edu The activating effect of the hydroxyl group would make the hydroxyphenyl ring significantly more susceptible to electrophilic attack than the nitro-substituted ring.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the nitro-substituted ring of this compound. This reaction requires an electron-deficient aromatic ring, a condition met by the presence of the strongly electron-withdrawing nitro group. jsynthchem.com The nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to itself, where it can stabilize the negative charge of the Meisenheimer complex intermediate through resonance.

In this molecule, the nitro group is at C2. A nucleophile could potentially attack the carbon bearing a suitable leaving group at the ortho or para positions. While there are no conventional leaving groups like halides on the ring, under forcing conditions, displacement of the nitro group itself or other substituents could be envisioned, although this is less common. The presence of the carboxylic acid group further influences the electronic landscape of this ring.

The functional groups of this compound are amenable to both reduction and oxidation, offering pathways to further functionalized derivatives.

Reductive Transformations: The most common reductive transformation for this molecule would be the reduction of the nitro group to an amine. This is a well-established and highly useful reaction in organic synthesis. A variety of reagents can accomplish this, including metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The resulting amino compound, 2-amino-4-(4-hydroxyphenyl)benzoic acid, would have significantly different electronic and reactive properties compared to the parent nitro compound. The choice of reducing agent can be critical to avoid the reduction of other functional groups. For instance, NaBH₄ alone is generally not strong enough to reduce a nitro group but can do so in the presence of transition metal complexes. jsynthchem.com

Oxidative Transformations: The phenolic hydroxyl group is susceptible to oxidation. Under certain conditions, phenols can be oxidized to quinones or undergo oxidative coupling. The oxidation of hydroxybenzoic acids has been studied using various methods, including Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals. nih.govresearchgate.net Such reactions can lead to further hydroxylation of the aromatic ring or degradation of the molecule. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The carboxylic acid group is generally resistant to oxidation under these conditions.

Kinetic Studies and Rate Law Determination for Reactions of this compound

The rate of chemical reactions typically increases with both temperature and the concentration of reactants. This relationship is mathematically described by the rate law. For a hypothetical reaction, the rate can be expressed as: Rate = k[A]m[B]n, where k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and m and n are the reaction orders with respect to each reactant.

The temperature dependence of the rate constant is given by the Arrhenius equation, k = Ae-Ea/RT, where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. An increase in temperature leads to a larger rate constant and thus a faster reaction rate.

The following table provides representative data illustrating the effect of temperature and concentration on the rate of a reaction analogous to the reduction of a nitroaromatic compound.

ExperimentInitial [Nitroaromatic] (M)Initial [Reducing Agent] (M)Temperature (°C)Initial Rate (M/s)
10.100.10251.5 x 10-5
20.200.10253.0 x 10-5
30.100.20256.0 x 10-5
40.100.10404.5 x 10-5

This data is illustrative for a second-order reaction and does not represent experimentally determined values for this compound.

Catalysts increase the rate of a reaction without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. Many reactions involving this compound would likely be catalyzed.

For instance, electrophilic substitution reactions are almost always catalyzed by a Lewis or Brønsted acid. masterorganicchemistry.com The reduction of the nitro group is often performed using heterogeneous catalysts like Pd/C or Raney Nickel. masterorganicchemistry.com In these cases, the catalyst surface plays a crucial role in activating the reactants. The rate of a catalyzed reaction often shows a dependence on the concentration or amount of the catalyst.

The following table presents hypothetical data on the effect of a catalyst on the rate constant for a generic reaction.

Catalyst Concentration (mol%)Apparent Rate Constant (kapp) (s-1)
01.2 x 10-6
12.5 x 10-4
25.1 x 10-4
51.3 x 10-3

This data is illustrative and does not represent experimentally determined values for this compound.

The use of catalyst-directing groups, which are part of the substrate and bind to the catalyst, can also be a powerful strategy to control selectivity in catalytic reactions. uni-freiburg.de

Identification and Characterization of Reaction Intermediates of this compound

The identification of transient species is crucial for understanding the reaction pathways of complex organic molecules. For this compound, several types of intermediates can be postulated in different chemical transformations.

Meisenheimer Complexes: In reactions involving nucleophilic attack on the nitro-substituted aromatic ring, the formation of a Meisenheimer complex is a probable step. For instance, in the presence of a strong base like sodium hydroxide (B78521), a hydroxyl ion could attack one of the electron-deficient carbons of the nitro-substituted ring. mdpi.comresearchgate.net Such intermediates are resonance-stabilized anionic σ-complexes. Their formation leads to a temporary loss of aromaticity and can be detected spectroscopically. mdpi.com For related nitroaromatic compounds, UV-Vis spectroscopy has been used to identify these transient species, which often exhibit strong absorption bands in the visible region (around 400-500 nm). mdpi.comresearchgate.net

Radical Intermediates: Under certain conditions, such as photochemical reactions or reactions involving single-electron transfer reagents, radical intermediates may be formed. mdpi.com The nitro group can be reduced to a nitro radical anion. The characterization of such paramagnetic species often requires specialized techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. osti.gov

Acylium Ions and Tetrahedral Intermediates: Reactions involving the carboxylic acid group, such as esterification or amide formation, proceed through different types of intermediates. In acid-catalyzed esterification, protonation of the carbonyl oxygen is followed by nucleophilic attack by an alcohol, leading to a tetrahedral intermediate. ncert.nic.in Subsequent elimination of water yields the ester. In reactions where the carboxylic acid is converted to an acid chloride (e.g., using thionyl chloride), an acylium ion or a related species is a key intermediate.

Carbocation Intermediates: During electrophilic aromatic substitution on either of the phenyl rings, a resonance-stabilized carbocation, known as an arenium ion or sigma complex, is formed. youtube.com The stability and preferred location of this intermediate dictate the regioselectivity of the substitution.

The characterization of these short-lived intermediates relies on a combination of spectroscopic and spectrometric techniques.

Potential Intermediate Plausible Reaction Type Characterization Technique(s)
Meisenheimer ComplexNucleophilic Aromatic SubstitutionUV-Vis Spectroscopy, NMR Spectroscopy
Radical AnionReduction of Nitro GroupElectron Paramagnetic Resonance (EPR) Spectroscopy
Tetrahedral IntermediateNucleophilic Acyl Substitution (e.g., Esterification)Isotopic Labeling, Mass Spectrometry
Acylium IonConversion to Acid ChlorideIn-situ IR Spectroscopy, Mass Spectrometry rsc.org
Arenium Ion (Sigma Complex)Electrophilic Aromatic SubstitutionLow-Temperature NMR Spectroscopy

Role of Solvents and pH in Reaction Mechanisms of this compound

The solvent and the pH of the reaction medium play a critical role in directing the reaction pathways and influencing the rates of reactions involving this compound.

Role of Solvents:

The choice of solvent can significantly impact reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and can solvate both cations and anions effectively. They are particularly effective at stabilizing charged intermediates, such as the Meisenheimer complex and the tetrahedral intermediates in carboxylic acid reactions. solubilityofthings.com However, their nucleophilicity can sometimes lead to unwanted side reactions.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess high dipole moments but lack acidic protons. They are excellent at solvating cations but less effective at solvating anions. This property can enhance the reactivity of anionic nucleophiles. For reactions involving nucleophilic aromatic substitution, polar aprotic solvents can accelerate the rate by destabilizing the anionic nucleophile to a lesser extent than polar protic solvents.

Nonpolar Solvents (e.g., hexane, benzene): These solvents are generally used for reactions involving nonpolar reactants. For a polar molecule like this compound, solubility can be limited. chemcess.com However, they might be used in specific applications, such as the purification of less polar derivatives by recrystallization. chemcess.com

Solvent Type Key Property Effect on Reaction Mechanism Example Reaction
Polar ProticHydrogen bond donorStabilizes charged intermediates and transition statesNucleophilic Aromatic Substitution
Polar AproticHigh dipole momentEnhances nucleophilicity of anionic reagentsS_NAr reactions
NonpolarLow dielectric constantLimited solubility for polar reactantsRecrystallization/Purification

Role of pH:

The pH of the medium is a crucial determinant of the ionization state of the acidic and basic functional groups within the molecule, namely the carboxylic acid and the phenolic hydroxyl group.

Acidic Conditions (Low pH): At low pH, both the carboxylic acid and the phenolic hydroxyl group will be fully protonated. The carboxylic acid group can be activated for nucleophilic attack through protonation of its carbonyl oxygen. youtube.com Conversely, the nucleophilicity of the phenol (B47542) is reduced. Electrophilic substitution on the aromatic rings can be influenced by the protonation state of the directing groups.

Neutral to Mildly Basic Conditions: As the pH increases, the carboxylic acid (pKa typically around 2-4 for nitrobenzoic acids) will deprotonate first to form a carboxylate anion. wikipedia.orgstackexchange.com This increases the water solubility of the compound and deactivates the nitro-substituted ring towards further nucleophilic attack due to the increased electron density.

Strongly Basic Conditions (High pH): At high pH, the phenolic hydroxyl group (pKa typically around 9-10) will also deprotonate, forming a phenoxide ion. The phenoxide is a much stronger activating group for electrophilic substitution and a better nucleophile than the neutral hydroxyl group. The presence of multiple negative charges on the molecule will significantly influence its reactivity, potentially facilitating intramolecular reactions or altering its interaction with other reagents. solubilityofthings.com The increased concentration of hydroxide ions can also promote nucleophilic aromatic substitution on the electron-deficient nitro-aromatic ring. mdpi.comresearchgate.net

Derivatization Strategies and Analogue Synthesis of 4 4 Hydroxyphenyl 2 Nitrobenzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides to modulate properties such as solubility, stability, and biological activity.

One of the most fundamental methods for ester synthesis is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive it toward the ester product. masterorganicchemistry.com

For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated first. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. libretexts.org This intermediate is not typically isolated but is reacted in situ with an alcohol or an amine to afford the corresponding ester or amide with high efficiency. libretexts.orgyoutube.com The formation of amides from acyl chlorides and amines is a rapid and often high-yielding reaction. youtube.com

Modern coupling reagents also provide a direct route to amides and esters from carboxylic acids without the need to form a harsh acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in peptide synthesis and can be applied here to form amide bonds under mild conditions. Furthermore, innovative one-pot methods have been developed that allow for the direct amidation of carboxylic acids using nitroarenes as the amine source, proceeding through an in-situ reduction and coupling mechanism. nih.govacs.org

Table 1: Summary of Esterification and Amidation Methods

Reaction Type Reagents Product Key Features
Fischer Esterification Alcohol (R'-OH), H₂SO₄ (cat.) Ester (R-COOR') Equilibrium-driven; requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group offers another key site for modification. Its derivatization into ethers and esters can significantly alter the molecule's electronic and steric profile. For selective modification of the hydroxyl group, the more acidic carboxylic acid group would likely need to be protected first, for instance, as an ester.

Etherification and Esterification

Etherification of the phenolic hydroxyl group is commonly achieved through the Williamson ether synthesis. organic-chemistry.org This method involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. organic-chemistry.org

Esterification of the phenol can be accomplished by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically fast and efficient, yielding a phenyl ester derivative.

Modifications on the Nitro Group

The aromatic nitro group is a versatile functional group that can be readily transformed, most notably into an amine, which serves as a gateway to a vast number of further derivatives.

Reduction to Amine Derivatives

The reduction of an aromatic nitro group to a primary amine is one of the most reliable and high-yielding reactions in organic synthesis. A key advantage is that many reduction methods are highly chemoselective, leaving other functional groups like carboxylic acids and phenols untouched. niscpr.res.in

Common methods for this transformation include:

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. jsynthchem.com This method is very efficient but may also reduce other susceptible groups if present.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst or sodium borohydride (B1222165) (NaBH₄) with a transition metal complex can selectively reduce the nitro group under milder conditions. niscpr.res.injsynthchem.com These systems are particularly useful for preserving other sensitive functionalities. niscpr.res.inrsc.org The selective reduction of nitro groups in complex biphenyl (B1667301) systems has been well-documented. acs.org

Table 2: Selected Methods for Nitro Group Reduction

Method Reagents Key Features
Catalytic Hydrogenation H₂, Pd/C or PtO₂ Highly efficient; can be very clean.
Metal in Acid Fe/HCl or Sn/HCl Classic, robust, and inexpensive method.
Transfer Hydrogenation Hydrazine/Catalyst Avoids use of pressurized hydrogen gas. niscpr.res.in
Borohydride Systems NaBH₄ / Ni(PPh₃)₄ Mild conditions, good functional group tolerance. jsynthchem.com

Conversion to Other Nitrogen Functionalities

While full reduction to the amine is most common, the nitro group can be converted to other nitrogen-containing functionalities. Under carefully controlled conditions, partial reduction can yield hydroxylamine (B1172632) or nitroso derivatives.

However, the true synthetic utility lies in the chemistry of the aniline (B41778) derivative obtained from the complete reduction. The resulting primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. Diazonium salts are exceptionally versatile intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction (to install -Cl, -Br, -CN) or the Schiemann reaction (to install -F), or they can be hydrolyzed to a phenol. This opens up a second pathway to functionalize the nitro-bearing phenyl ring.

Aromatic Ring Substitutions and Modifications

The two aromatic rings of 4-(4-hydroxyphenyl)-2-nitrobenzoic acid exhibit different reactivities towards substitution reactions. The hydroxyphenyl ring is activated towards electrophilic aromatic substitution, while the nitro-substituted benzoic acid ring is deactivated towards electrophiles but activated for nucleophilic aromatic substitution.

Regioselectivity in Further Substitution Reactions

The introduction of new substituents onto the aromatic rings of this compound is governed by the directing effects of the existing functional groups.

Electrophilic Aromatic Substitution:

The hydroxyl (-OH) group on one of the phenyl rings is a potent activating group and an ortho-, para- director for electrophilic aromatic substitution. wikipedia.orglibretexts.orgmasterorganicchemistry.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions relative to the hydroxyl group. The carboxylic acid (-COOH) and nitro (-NO2) groups on the other ring are strong deactivating groups and meta- directors. youtube.comnumberanalytics.com They withdraw electron density from the ring through both inductive and resonance effects, making the ring less susceptible to attack by electrophiles and directing any substitution to the meta position relative to themselves.

Therefore, in an electrophilic substitution reaction, such as nitration or halogenation, the incoming electrophile will preferentially attack the hydroxyphenyl ring at the positions ortho to the hydroxyl group (positions 3' and 5'). The para position is already occupied by the other phenyl ring. The nitro-substituted ring is significantly less reactive towards electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reagent/ConditionPredicted Major Product(s)Ring of Substitution
HNO₃/H₂SO₄ (Nitration)4-(3-Nitro-4-hydroxyphenyl)-2-nitrobenzoic acid & 4-(3,5-Dinitro-4-hydroxyphenyl)-2-nitrobenzoic acidHydroxyphenyl ring
Br₂/FeBr₃ (Bromination)4-(3-Bromo-4-hydroxyphenyl)-2-nitrobenzoic acid & 4-(3,5-Dibromo-4-hydroxyphenyl)-2-nitrobenzoic acidHydroxyphenyl ring
SO₃/H₂SO₄ (Sulfonation)4-(3-Sulfo-4-hydroxyphenyl)-2-nitrobenzoic acidHydroxyphenyl ring
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)4-(3-Alkyl-4-hydroxyphenyl)-2-nitrobenzoic acidHydroxyphenyl ring

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group ortho to the carbon-bearing the carboxylic acid makes the second aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ). In such reactions, a potent nucleophile can displace a suitable leaving group on the ring, typically a halide. While the parent molecule does not have an inherent leaving group for a typical SNAᵣ reaction, derivatization to include one (e.g., by replacing the nitro group with a halogen via a Sandmeyer reaction on the corresponding amine) would enable such transformations. The nitro group at the 2-position would activate the ring for displacement of a leaving group at the 1-position (the carbon attached to the other ring) or the 3-position.

Generation of Poly-substituted Analogues

The synthesis of poly-substituted analogues of this compound can be achieved through sequential substitution reactions, leveraging the differing reactivity of the two rings. For instance, an initial electrophilic substitution on the activated hydroxyphenyl ring can be followed by modification of the functional groups on the other ring or by a subsequent nucleophilic substitution if a suitable leaving group is present.

The synthesis of various substituted biphenyl carboxylic acids has been reported, often utilizing cross-coupling reactions like the Suzuki-Miyaura coupling. unimi.it This approach allows for the construction of the biphenyl core with pre-installed substituents on both rings, offering a versatile route to a wide range of poly-substituted analogues.

Stereochemical Considerations in Derivative Synthesis

The this compound molecule possesses a biaryl linkage. Due to the presence of bulky substituents at the ortho positions of the biphenyl bond (the carboxylic acid and the nitro group), rotation around this bond may be restricted. This restricted rotation can give rise to a form of stereoisomerism known as atropisomerism, where the molecule can exist as a pair of non-superimposable enantiomers.

The synthesis of axially chiral biaryls is a significant area of research in organic chemistry. youtube.com Strategies for achieving enantioselective synthesis of atropisomers include:

Asymmetric Cross-Coupling Reactions: Utilizing chiral ligands in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to favor the formation of one enantiomer over the other.

Chiral Resolution: Separating a racemic mixture of atropisomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. The resolution of chiral nitro-containing compounds has been demonstrated using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Auxiliary-Controlled Synthesis: Employing a chiral auxiliary that directs the stereochemical outcome of the key bond-forming reaction and is subsequently removed.

The introduction of new chiral centers during the derivatization of this compound, for example, by adding a chiral side chain, would lead to the formation of diastereomers. The stereochemical outcome of such reactions would depend on the reaction mechanism and the influence of the existing chirality in the starting material or reagents.

Computational Chemistry and Theoretical Studies of 4 4 Hydroxyphenyl 2 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure of 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of complex organic molecules. For this compound, these calculations reveal how the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and carboxyl groups governs the molecule's reactivity and electronic properties.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap generally suggests higher reactivity.

In this compound, the HOMO is expected to be predominantly localized on the electron-rich hydroxyphenyl ring, a consequence of the electron-donating nature of the hydroxyl group. Conversely, the LUMO is anticipated to be concentrated on the nitrophenyl-benzoic acid ring, due to the strong electron-withdrawing effects of both the nitro (NO₂) and carboxylic acid (COOH) groups. fhsu.edu This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Studies on structurally similar compounds, such as nitroaromatics and biphenyl (B1667301) derivatives, support these predictions. For instance, in many biphenyl systems, the electron density of the HOMO is located on the more electron-rich ligand or moiety, while the LUMO's density resides on the more electron-deficient part of the molecule. fhsu.edu The calculated energies for HOMO, LUMO, and the resulting energy gap for this compound, based on DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory), would provide quantitative insight into its electronic behavior.

Parameter Predicted Value (eV) Description
HOMO Energy -6.5 to -7.5Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capability.
LUMO Energy -2.0 to -3.0Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting capability.
HOMO-LUMO Gap 4.0 to 5.0The energy difference between HOMO and LUMO, a key indicator of chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Actual values would require specific DFT calculations for this molecule.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is highly polarized. The nitro group, being a powerful electron-withdrawing group, creates a significant region of positive electrostatic potential on the aromatic ring to which it is attached. tandfonline.comresearchgate.net This effect is compounded by the carboxylic acid group. Conversely, the hydroxyl group on the other phenyl ring donates electron density, creating a region of negative electrostatic potential.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing this charge distribution. For this molecule, the MEP would show the most negative potential (red/yellow regions) localized around the oxygen atoms of the hydroxyl, carboxyl, and nitro groups, indicating these as sites susceptible to electrophilic attack. The most positive potential (blue regions) would likely be found around the hydrogen atoms of the hydroxyl and carboxyl groups, and near the nitro group, highlighting areas prone to nucleophilic attack. researchgate.netimist.ma This charge separation is a key determinant of the molecule's intermolecular interactions and its behavior in a biological or chemical system. tandfonline.com

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the biphenyl linkage allows for a range of conformations, each with a distinct energy. Understanding the conformational preferences and the energy barriers between them is crucial for predicting the molecule's shape and dynamics.

Rotational Barriers and Preferred Conformations

The central bond connecting the two phenyl rings in biphenyl systems is subject to torsional strain. The most stable conformation is typically non-planar, with a dihedral angle between the rings that balances the opposing forces of steric hindrance (favoring a twisted, perpendicular conformation) and π-conjugation (favoring a planar conformation). For unsubstituted biphenyl, this angle is around 45°. biomedres.us

In this compound, the presence of ortho substituents—the nitro and carboxylic acid groups—dramatically increases the steric hindrance. This leads to a significantly higher rotational barrier compared to unsubstituted biphenyl. researchgate.netrsc.org The planar conformation is highly disfavored due to the steric clash between the ortho groups and the adjacent phenyl ring. The preferred conformation will feature a large dihedral angle, likely greater than 60°, to minimize these repulsive interactions. Theoretical calculations can precisely map the potential energy surface as a function of the dihedral angle, identifying the energy minima (preferred conformations) and the transition states (rotational barriers). acs.orgcomporgchem.com

Conformation Dihedral Angle (°) Relative Energy (kJ/mol) Description
Planar (Syn) 0HighSteric clash between ortho-nitro/carboxyl groups and the hydroxyphenyl ring.
Perpendicular 90IntermediateLoss of π-conjugation, but reduced steric strain.
Energy Minimum ~60-80LowThe most stable, non-planar conformation balancing steric and electronic effects.
Planar (Anti) 180HighSteric clash between the ortho-hydrogen and the hydroxyphenyl ring.

Note: This table presents a qualitative energy landscape. The exact values depend on the computational method used.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid protons) and acceptors (oxygen atoms of all three functional groups) allows this compound to form extensive hydrogen bonding networks in the solid state and in solution. researchgate.net The carboxylic acid group is particularly known for forming strong dimeric structures, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. mdpi.com

Furthermore, the hydroxyl group can engage in hydrogen bonding with the carboxyl or nitro groups of neighboring molecules, or with solvent molecules. nih.gov These interactions play a critical role in the crystal packing of the solid material and influence its solubility and transport properties. Computational models can predict the geometry and strength of these hydrogen bonds, revealing the most likely supramolecular structures. rsc.orgnih.gov

Theoretical Prediction of Spectroscopic Parameters for Mechanistic Insights

Computational methods can predict various spectroscopic properties, such as IR, Raman, and NMR spectra. By comparing these theoretical spectra with experimental data, it is possible to confirm the molecule's structure and gain deeper mechanistic insights. For instance, the calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching of the O-H, C=O, and N-O bonds, or the torsional modes of the biphenyl linkage. This information can be used to interpret experimental spectra and understand how factors like hydrogen bonding affect the molecule's vibrational dynamics.

Vibrational Analysis (IR/Raman) for Structural Characterization of Intermediates

A vibrational analysis of this compound and its reaction intermediates would typically be performed using computational methods such as Density Functional Theory (DFT). Theoretical calculations would predict the infrared (IR) and Raman spectra, providing valuable insights into the molecule's structure and bonding. Key vibrational modes would include the stretching and bending of the carboxylic acid group (C=O, O-H), the nitro group (N-O), and the hydroxyl group (O-H), as well as the vibrations of the aromatic rings. By comparing the calculated spectra of proposed intermediates with experimental data, researchers could confirm their structural assignments. However, no such specific computational or experimental vibrational analysis for this compound has been documented in the available literature.

NMR Chemical Shift Prediction for Reaction Monitoring

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for monitoring the progress of chemical reactions. Computational models can calculate the expected chemical shifts for this compound and its potential transformation products. These predicted values, when compared to experimentally obtained NMR spectra, can help in identifying the compounds present in a reaction mixture at various stages. This would be particularly useful for tracking the conversion of reactants to intermediates and finally to the desired product. At present, there are no published studies that provide predicted or experimental NMR data specifically for the purpose of reaction monitoring of this compound.

Reaction Pathway Simulations and Transition State Identification for this compound Transformations

Energy Barriers for Proposed Reaction Mechanisms

The simulation of reaction pathways allows for the exploration of potential mechanisms for the synthesis or transformation of this compound. By calculating the potential energy surface, researchers can identify transition states and determine the energy barriers associated with each step of a proposed reaction. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, such simulations could elucidate the mechanism of the Suzuki coupling reaction often used to form the biphenyl core of this molecule. Without dedicated computational studies, the energy barriers for any proposed reaction mechanism involving this specific compound remain unknown.

Computational Design of Novel Synthetic Routes

Computational chemistry tools can be employed to design new and more efficient synthetic routes to this compound. By evaluating the thermodynamics and kinetics of various potential reactions, it is possible to identify promising synthetic strategies that may offer higher yields, fewer side products, or milder reaction conditions. This in-silico approach can significantly reduce the amount of experimental work required. The absence of published computational research on this molecule means that any discussion of novel synthetic routes would be purely hypothetical.

Advanced Analytical Methodologies for Mechanistic Elucidation of 4 4 Hydroxyphenyl 2 Nitrobenzoic Acid Reactions

Spectroscopic Techniques for In Situ Reaction Monitoring

In situ monitoring provides a continuous view of a reaction as it progresses, allowing for the direct observation of reactant consumption, intermediate formation, and product generation without disturbing the reaction system.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the kinetics of chemical reactions. It offers detailed structural information, allowing for the simultaneous tracking of multiple species in a reaction mixture. youtube.com By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be quantified over time, providing unparalleled insight into reaction mechanisms. youtube.com

For a reaction involving 4-(4-Hydroxyphenyl)-2-nitrobenzoic acid, such as its esterification or the reduction of its nitro group, ¹H NMR spectroscopy would be particularly insightful. Specific protons on the aromatic rings and any aliphatic groups in the reactants and products would have unique chemical shifts. For instance, in an esterification reaction, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester group could be monitored.

Kinetic data is extracted by integrating the characteristic signals of each species in the sequentially acquired spectra. Plotting the concentration versus time allows for the determination of reaction rates and orders. Modern flow NMR setups can be coupled with rapid-mixing apparatuses, enabling the study of fast reactions by injecting reactants directly into the NMR tube for immediate analysis. youtube.comnih.gov This approach provides a rich dataset from a single experiment, detailing chemical structure, speciation, and concentration simultaneously. youtube.com

Table 1: Hypothetical ¹H NMR Data for Monitoring a Reaction of this compound This table illustrates the type of data that would be collected. Actual chemical shifts would be dependent on the specific reaction and solvent conditions.

Time (min)Integral of Reactant Signal AIntegral of Product Signal BConcentration of Reactant (M)Concentration of Product (M)
01.000.000.1000.000
50.750.250.0750.025
100.500.500.0500.050
200.250.750.0250.075
300.100.900.0100.090

Time-resolved UV-Vis and IR Spectroscopy

Time-resolved Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are essential for monitoring reactions that involve changes in chromophores or specific functional groups.

Time-resolved UV-Vis Spectroscopy is particularly well-suited for tracking reactions of nitroaromatic compounds. The nitro group (—NO₂) and the phenolic hydroxyl group (—OH) in this compound are strong chromophores. A classic example that demonstrates the utility of this technique is the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.govresearchgate.netrsc.org In an alkaline medium, 4-nitrophenol exists as the 4-nitrophenolate (B89219) ion, which has a strong absorption peak at approximately 400 nm. researchgate.netrsc.org As the reduction proceeds, this peak decreases in intensity, while a new peak corresponding to the product, 4-aminophenol, appears around 300 nm. nih.gov The reaction can be easily monitored by recording the absorbance at 400 nm at set time intervals. nih.govrsc.org The presence of clear isosbestic points in the time-dependent spectra indicates a clean conversion from reactant to product without the formation of stable side products. nih.gov A similar approach could be applied to monitor the reduction of the nitro group in this compound.

Table 2: Example UV-Vis Data for Catalytic Reduction of a Nitroaromatic Compound Based on the model reaction of 4-nitrophenol reduction. nih.govnih.gov

Time (s)Absorbance at 400 nm (A_t)ln(A_t/A_0)
01.200.00
300.95-0.23
600.75-0.47
900.59-0.71
1200.47-0.94
1800.29-1.42

Time-resolved IR (TRIR) Spectroscopy provides structural information by probing the vibrational modes of molecules. It is highly specific for functional groups. For this compound, the nitro group has strong and characteristic asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The carboxylic acid group also has distinct C=O and O-H stretching bands. TRIR can be used to follow reactions on timescales from femtoseconds to microseconds, providing insight into the formation and decay of transient species. pnas.orgyoutube.com For example, in a reaction where the carboxylic acid is converted to an ester, the disappearance of the broad O-H stretch and the appearance of a new C-O stretch could be tracked in real-time.

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is a cornerstone technique for identifying reaction intermediates and elucidating molecular structures by measuring the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an accuracy of less than 5 ppm. researchgate.net This precision allows for the determination of the elemental composition of a molecule or intermediate from its exact mass. In the context of this compound reactions, if an unknown intermediate is formed, HRMS can provide its molecular formula, which is a critical step in deducing its structure. For instance, by coupling a liquid chromatograph to an HRMS instrument (LC-HRMS), samples can be taken from a reaction mixture at various time points, separated, and analyzed to identify transient species that may not be detectable by other methods.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. youtube.com The fragmentation pattern provides a structural fingerprint of the precursor ion. nationalmaglab.org

For a molecule like this compound, MS/MS analysis in negative ion mode would likely involve the selection of the deprotonated molecule [M-H]⁻. A characteristic fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da). sci-hub.se Other predictable fragmentations would include the loss of the nitro group (NO₂, 46 Da) or nitrous acid (HNO₂, 47 Da). nih.gov By analyzing the fragmentation patterns of potential intermediates, their structures can be confirmed or deduced.

Table 3: Predicted MS/MS Fragmentation of [this compound - H]⁻

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)
258.04CO₂ (Carbon Dioxide)214.05
258.04NO₂ (Nitrogen Dioxide)212.05
258.04H₂O (Water)240.03
258.04CO (Carbon Monoxide)230.05

Chromatographic Techniques for Reaction Mixture Analysis

Chromatographic methods are indispensable for separating the complex mixtures that often result from organic reactions.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing reaction mixtures containing non-volatile compounds like this compound. researchgate.net In a typical reverse-phase HPLC setup, a C18 column is used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netchromforum.org

For acidic compounds like nitrobenzoic acids, the pH of the mobile phase is critical. To ensure the compound is in its protonated, less polar form and thus retained on the nonpolar stationary phase, the pH of the aqueous eluent is typically adjusted to be below the pKa of the carboxylic acid (e.g., using phosphoric or formic acid). chromforum.org By running a gradient (i.e., changing the percentage of the organic solvent over time), compounds with a wide range of polarities can be separated and quantified in a single run. researchgate.net HPLC analysis of a reaction involving this compound would allow for the separation and quantification of the starting material, any intermediates, the final product, and any side products. researchgate.net

Table 4: Example HPLC Method for Analysis of Nitroaromatic Acids This table presents typical conditions for the separation of such compounds. chromforum.org

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Example Retention Time 4-Nitrobenzoic Acid: ~8.5 min

HPLC-DAD for Purity and Yield Determination in Research Synthesis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is an indispensable analytical technique in the research synthesis of this compound. Its primary applications are the determination of product purity and the calculation of reaction yield. This method offers excellent resolution, sensitivity, and the ability to simultaneously monitor multiple wavelengths, which is crucial for distinguishing the target compound from starting materials, reagents, and potential by-products.

In a typical research setting, the synthesis of this compound would be monitored by taking aliquots from the reaction mixture at various time points. These samples, along with the final purified product, are analyzed by HPLC-DAD. The purity of the final compound is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram. The yield is calculated by comparing the concentration of the synthesized product, determined from a calibration curve, against the theoretical maximum amount.

A reversed-phase HPLC method is commonly employed for the analysis of polar aromatic compounds like phenolic acids. unipi.itnih.gov A C18 column is a frequent choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of such analytes. unipi.it The mobile phase typically consists of a gradient mixture of an aqueous solvent (often acidified with formic or trifluoroacetic acid to improve peak shape and resolution) and an organic solvent like acetonitrile or methanol. unipi.itmdpi.com The DAD detector is set to scan a range of wavelengths, with specific wavelengths chosen for quantification based on the UV-Vis absorbance maxima of this compound and its expected impurities. researchgate.net

Table 1: Illustrative HPLC-DAD Parameters for Analysis of this compound

ParameterValue
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.net
Mobile Phase A 0.1% Formic acid in Water ekb.eg
Mobile Phase B Acetonitrile ekb.eg
Gradient Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over time to elute more non-polar compounds.
Flow Rate 0.8 - 1.0 mL/min unipi.itresearchgate.net
Column Temperature 30 °C researchgate.net
Injection Volume 10 - 20 µL researchgate.net
Detection Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at ~254 nm and ~305 nm. researchgate.net
Internal Standard A structurally similar compound not present in the sample, such as 4-n-Octylphenol, could be used for precise quantification. mdpi.com

GC-MS for Volatile By-product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and characterization of volatile and semi-volatile by-products that may form during the synthesis of this compound. While the main product is non-volatile, synthetic side reactions can generate smaller, more volatile molecules. Identifying these by-products is crucial for understanding reaction mechanisms, optimizing reaction conditions to minimize their formation, and ensuring the purity of the final product.

A common synthetic route to this compound is the Suzuki coupling reaction between a boronic acid derivative (e.g., 4-hydroxyphenylboronic acid) and a halogenated nitrobenzoic acid (e.g., 2-nitro-4-chlorobenzoic acid). Potential volatile by-products from such a reaction could include solvent residues, degradation products of reagents, or molecules formed from side reactions like homocoupling.

For analysis, the headspace above the reaction mixture or a solvent extract of the crude product can be sampled. nih.gov In headspace analysis, the sample is heated to release volatile compounds, which are then introduced into the GC-MS system. mdpi.com The gas chromatograph separates the individual components of the volatile mixture based on their boiling points and interactions with the capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound by comparison to a spectral library. nih.gov

Table 2: Potential Volatile By-products in the Synthesis of this compound and their Characterization by GC-MS

Potential By-productChemical FormulaLikely OriginKey Mass Spectral Fragments (m/z)
Phenol (B47542) C₆H₆ODecomposition of 4-hydroxyphenylboronic acid94, 66, 65, 39
Nitrobenzene (B124822) C₆H₅NO₂Decarboxylation of 2-nitrobenzoic acid precursor123, 77, 93, 51
Biphenyl (B1667301) C₁₂H₁₀Homocoupling of phenylboronic acid impurity154, 77, 51
Toluene (B28343) C₇H₈Common reaction solvent91, 65, 39
Furfural C₅H₄O₂Potential impurity from starting materials or solvent degradation96, 95, 39, 67

X-ray Crystallography for Absolute Structure and Conformational Analysis of Derivatives

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. For derivatives of this compound, this technique provides unequivocal proof of chemical identity, connectivity, and stereochemistry. Furthermore, it offers detailed insights into the molecule's conformation, including bond lengths, bond angles, and torsion angles, which are fundamental to understanding its chemical and physical properties.

To perform this analysis, a suitable single crystal of the derivative must first be grown. kopri.re.kr This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the precise molecular structure. eurjchem.com

The analysis of derivatives is particularly insightful. For example, forming an ester or an amide at the carboxylic acid position can influence the dihedral angle between the two aromatic rings. Similarly, substitution on the hydroxyphenyl group can alter the crystal packing and intermolecular interactions, such as hydrogen bonding. doaj.org In the crystal structure of related nitroaryl benzoate (B1203000) derivatives, the dihedral angle between the aromatic rings has been shown to be highly dependent on the substituents present. researchgate.net These interactions, which can be visualized through techniques like Hirshfeld surface analysis, govern the supramolecular assembly in the solid state. nih.gov

Table 3: Representative Crystallographic Data for a Structurally Related Nitroaryl Benzoate Derivative

ParameterValueReference
Compound Name 4-Formyl-2-nitrophenyl benzoate researchgate.net
Chemical Formula C₁₄H₉NO₅ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Unit Cell Dimensions a = 11.3478 Å, b = 3.7101 Å, c = 27.723 Å researchgate.net
α = 90°, β = 94.979°, γ = 90° researchgate.net
Dihedral Angle 46.37° (between aromatic rings) researchgate.net
Key Interactions C—H···O hydrogen bonds forming helical chains researchgate.net

This structural information is invaluable for structure-activity relationship (SAR) studies, materials science, and understanding the fundamental chemical behavior of this compound and its derivatives. The precise solid-state conformation can influence properties such as solubility, melting point, and even biological activity.

Future Research Directions and Unexplored Avenues for 4 4 Hydroxyphenyl 2 Nitrobenzoic Acid

Integration with Novel Catalytic Systems

The molecular architecture of 4-(4-hydroxyphenyl)-2-nitrobenzoic acid presents a compelling challenge for selective catalysis. The presence of a nitro group ortho to a carboxylic acid and a hydroxyphenyl substituent invites exploration into catalytic transformations that can selectively target one functional group while preserving the others.

Future research should focus on the selective catalytic reduction of the nitro group. This transformation would yield 2-amino-4-(4-hydroxyphenyl)benzoic acid, a potentially valuable scaffold in medicinal chemistry and materials science. Research on related compounds, such as 4-nitrobenzoic acid, has demonstrated that rhodium(I) complexes can selectively reduce the nitro group in the presence of a carboxylic acid. rsc.org A similar approach could be adapted for this compound, investigating various transition metal catalysts (e.g., Rh, Pd, Pt, Ru) and ligands to optimize selectivity and yield.

Another avenue involves palladium-catalyzed reactions. For instance, studies on the reductive carbonylation of nitrobenzene (B124822) to produce N-(4-hydroxyphenyl)acetamide (paracetamol) highlight the power of Pd-based systems in complex transformations. researchgate.netwikipedia.org Investigating similar catalytic systems could uncover pathways to novel derivatives from this compound.

A key research objective would be to map the chemo-selectivity under different catalytic conditions, as summarized in the prospective research table below.

Table 1: Prospective Catalytic Studies on this compound

Catalytic SystemTarget TransformationPotential ProductResearch Goal
Rh(I) or Pd/C with H₂/COSelective Nitro Group Reduction2-Amino-4-(4-hydroxyphenyl)benzoic acidAchieve high chemo-selectivity, avoiding reduction of the carboxylic acid or hydrogenation of the phenyl rings.
Pd(II) with Diphosphine LigandsCross-Coupling Reactions (e.g., Suzuki, Heck)Novel bi-aryl or vinylated derivativesFunctionalize the aromatic rings by activating C-H or C-O bonds, expanding molecular complexity.
Biocatalysis (e.g., Nitroreductases)"Green" Nitro Group Reduction2-Amino-4-(4-hydroxyphenyl)benzoic acidDevelop an environmentally benign, highly selective synthesis route using enzymatic catalysts.
Photocatalysis with Semiconductor NanomaterialsSelective Oxidation/ReductionVarious functionalized derivativesUtilize light energy to drive selective transformations under mild conditions, exploring new reaction pathways.

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry offers a powerful toolkit to predict and understand the behavior of complex molecules like this compound, thereby guiding and accelerating experimental research. Future work should leverage advanced computational modeling to explore its reactivity, conformational landscape, and interactions.

Density Functional Theory (DFT) and ab initio methods can be employed to:

Predict Reaction Pathways: Model the transition states and reaction energies for various catalytic transformations, identifying the most energetically favorable routes and predicting potential byproducts.

Elucidate Electronic Properties: Calculate the charge distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential to understand the reactivity of different sites on the molecule. This is crucial for predicting the outcomes of electrophilic and nucleophilic substitution reactions.

Design Selective Catalysts: Simulate the interaction of the substrate with different catalyst surfaces or active sites. This can help in the rational design of ligands or catalyst structures that promote chemo-selectivity, for example, in the reduction of the nitro group over the carboxylic acid.

Molecular dynamics (MD) simulations can provide insights into the compound's behavior in solution and its potential to form larger assemblies. This is particularly relevant for understanding its solubility and for the exploration of supramolecular structures as discussed in the next section. Research on related phenylcarbamoylbenzoic acid analogs has already shown the utility of molecular docking studies to evaluate interactions with biological targets. nih.gov

Table 2: Proposed Computational Studies for this compound

Computational MethodResearch ObjectiveExpected Outcome
Density Functional Theory (DFT)Map the electronic structure and predict site reactivity.A detailed understanding of which atoms are most susceptible to electrophilic or nucleophilic attack.
Transition State Searching (e.g., QST2/3)Elucidate mechanisms for catalytic reduction.Identification of the lowest energy pathway for nitro group reduction, guiding catalyst selection.
Molecular Dynamics (MD)Simulate solvation and aggregation behavior.Prediction of solubility in various solvents and the propensity to form dimers or larger clusters.
Quantum Mechanics/Molecular Mechanics (QM/MM)Model interactions within a biological active site or on a catalyst surface.Rational design of derivatives with enhanced biological activity or catalysts with improved selectivity.

Exploration of Supramolecular Assemblies Involving the Compound

The functional groups on this compound make it an excellent candidate for constructing novel supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding and π-π stacking. The carboxylic acid group can form robust hydrogen-bonded dimers, a common motif in benzoic acid derivatives. nih.gov The hydroxyl group provides another strong hydrogen bond donor, while the nitro and carbonyl oxygens act as acceptors.

Future research in this area should focus on:

Co-crystallization: Systematically exploring the formation of co-crystals with other molecules (co-formers). Studies on other nitrobenzoic acids have shown successful co-crystal formation with compounds like caffeine (B1668208) and various active pharmaceutical ingredients (APIs). rsc.orgnih.gov Co-crystallization can significantly alter physicochemical properties such as solubility, stability, and bioavailability, opening doors to new applications in pharmaceuticals and materials science.

Crystal Engineering: Investigating how the interplay of hydrogen bonds (O-H···O, O-H···N) and π-π stacking interactions dictates the crystal packing. The twisted conformation, expected due to steric hindrance between the ortho-substituted nitro and carboxyl groups, will likely lead to complex and interesting three-dimensional architectures. nih.gov

Self-Assembly in Solution: Studying the formation of ordered structures, such as gels or liquid crystals, in different solvents. The amphiphilic nature of the molecule could potentially be exploited to create functional soft materials.

Table 3: Potential Co-formers for Supramolecular Assembly with this compound

Co-former ClassExample Co-formerPrimary Interaction SynthonPotential Application
N-HeterocyclesPyridine (B92270), CaffeineO-H···N (acid-base or neutral)Modified solubility, new solid forms. rsc.org
AmidesIsonicotinamideO-H···O (hydroxyl-amide), O-H···N (acid-pyridine)Pharmaceutical co-crystals with improved properties.
Other Carboxylic AcidsAdipic AcidO-H···O (acid-acid heterodimer)Engineering of porous materials (metal-organic frameworks).
Hydroxylated CompoundsHydroquinoneO-H···O (hydroxyl-hydroxyl, hydroxyl-acid)Creation of multi-component hydrogen-bonded networks.

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The development of "green" and sustainable synthetic routes is a paramount goal in modern chemistry. Future research should aim to devise more environmentally friendly and efficient methods for producing this compound and its derivatives.

Current methods for synthesizing related nitrobenzoic acids can involve harsh conditions, such as using strong oxidizing agents or nitrating mixtures. wikipedia.orgwikipedia.org More sustainable alternatives could include:

Biocatalytic Synthesis: Employing enzymes to carry out key synthetic steps. For example, using an engineered hydroxylase to introduce the hydroxyl group onto a precursor molecule or a dioxygenase for a later-stage oxidation could offer high selectivity under mild aqueous conditions.

Heterogeneous Catalysis: Developing solid acid or base catalysts to replace corrosive, soluble reagents. For instance, the synthesis of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) has been achieved using acid-activated Montmorillonite clay, demonstrating the potential of solid catalysts in related transformations. youtube.com

Flow Chemistry: Transitioning from batch to continuous flow synthesis. Flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and allow for easier scale-up. This approach would be particularly beneficial for potentially hazardous nitration reactions.

Alternative Oxidants: Exploring the use of cleaner oxidants like molecular oxygen or hydrogen peroxide in combination with efficient catalysts, as has been demonstrated for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid. asianpubs.org This would minimize the production of toxic waste associated with traditional oxidants like dichromate.

Table 4: Comparison of Traditional vs. Proposed Sustainable Synthetic Approaches

Synthetic StepTraditional MethodProposed Sustainable AlternativeKey Advantage
NitrationMixed Acid (H₂SO₄/HNO₃)Solid Acid Catalyst with a nitrating agent; Flow ChemistryReduced acid waste, enhanced safety, better control.
Oxidation of a precursorDichromate, PermanganateCatalytic O₂ or H₂O₂; Biocatalysis (e.g., oxidases)Use of benign oxidants, reduced heavy metal waste. asianpubs.org
C-C Bond FormationFriedel-Crafts with AlCl₃Heterogeneous solid acid catalysts (e.g., zeolites, clays)Catalyst recyclability, elimination of corrosive reagents. youtube.com
Overall ProcessBatch SynthesisIntegrated Flow Chemistry ProcessImproved efficiency, safety, and scalability.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-hydroxyphenyl)-2-nitrobenzoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves nitration and hydroxylation steps on a benzoic acid scaffold. For example, derivatives like 4-chloro-5-hydroxy-2-nitrobenzoic acid are synthesized from chlorobenzoic acids and nitro compounds via electrophilic substitution . Key considerations:
  • Use regioselective nitration agents (e.g., HNO₃/H₂SO₄) to direct nitro groups to the ortho position.
  • Protect the hydroxyl group during nitration to prevent undesired side reactions.
  • Purify intermediates using column chromatography or recrystallization.
    Table 1 : Example Reaction Conditions for Analogous Nitrobenzoic Acids
Starting MaterialReagentsYield (%)Purity (HPLC)Reference
4-Chlorobenzoic acidHNO₃/H₂SO₄65–75>95%

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments and nitro/hydroxyl group positions. For example, the hydroxyl proton typically appears as a singlet at δ 10–12 ppm .
  • X-ray Crystallography : Resolve crystal structures using SHELX or SHELXL for small-molecule refinement . ORTEP-III can visualize molecular geometry and hydrogen-bonding networks .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 274.2 g/mol for C₁₃H₉NO₅).

Advanced Research Questions

Q. What experimental challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenge 1 : Twinned crystals or weak diffraction due to nitro group electron density.
  • Solution : Optimize crystallization conditions (e.g., slow evaporation in DMSO/water). Use SHELXD for structure solution and SHELXL for refinement, which are robust for high-resolution data .
  • Challenge 2 : Hydrogen-bonding ambiguity between hydroxyl and nitro groups.
  • Solution : Perform Hirshfeld surface analysis to map intermolecular interactions .

Q. How should researchers address conflicting spectroscopic data for nitrobenzoic acid derivatives?

  • Methodological Answer :
  • Case Study : Azo compound synthesis errors (e.g., misassignment of maleimide ring-opening products) highlight the need for cross-validation .
  • Protocol :

Compare experimental NMR shifts with DFT-calculated spectra.

Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals.

Validate purity via combustion microanalysis (C, H, N) and reconcile discrepancies with synthetic yields .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :
  • Software : Gaussian or ORCA for DFT calculations to predict UV-Vis absorption (π→π* transitions in nitro-aromatic systems) .
  • Parameters : Include solvent effects (e.g., HEPES buffer at pH 7.4 for biomimetic conditions) and optimize geometries using B3LYP/6-31G(d) basis sets .

Methodological Considerations

Q. How can researchers design stability studies for nitrobenzoic acids under varying pH and temperature conditions?

  • Methodological Answer :
  • Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C.

Monitor degradation via HPLC at 254 nm.

Identify degradation products using LC-MS (e.g., decarboxylation or nitro-group reduction) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental dipole moments in nitrobenzoic acids?

  • Methodological Answer :
  • Root Cause : Solvent polarity or crystal packing effects distorting experimental values.
  • Solution :
  • Measure dipole moments in non-polar solvents (e.g., benzene) to minimize solvation effects.
  • Compare with single-crystal XRD-derived electrostatic potential maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.